4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid

Description

Nomenclature and Structural Classification

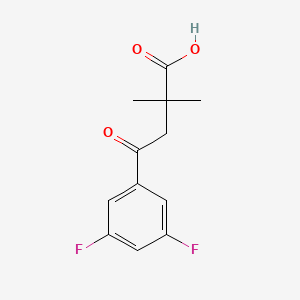

The systematic nomenclature of 4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid follows International Union of Pure and Applied Chemistry conventions, with the official designation being 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid. This nomenclature reflects the compound's fundamental structural architecture, which consists of a four-carbon butyric acid backbone with specific substitution patterns that define its chemical identity. The structural classification places this compound within the broader category of aromatic ketones, specifically those containing fluorinated phenyl substituents attached to an oxobutyric acid framework.

The molecular formula C₁₂H₁₂F₂O₃ accurately represents the atomic composition, indicating the presence of twelve carbon atoms, twelve hydrogen atoms, two fluorine atoms, and three oxygen atoms. The molecular weight has been consistently reported as 242.22 grams per mole across multiple chemical databases and suppliers. The structural representation reveals a complex molecular architecture where the 3,5-difluorophenyl group is positioned at the fourth carbon of the butyric acid chain, while two methyl groups occupy the second carbon position, creating a quaternary carbon center.

The compound exhibits characteristic structural features that distinguish it from other oxobutyric acid derivatives. The ketone functionality at the fourth position creates a carbonyl group that serves as a key reactive site, while the carboxylic acid group provides acidic properties typical of organic acids. The strategic positioning of fluorine atoms at the 3 and 5 positions of the phenyl ring introduces electron-withdrawing effects that significantly influence the compound's chemical behavior and reactivity patterns.

| Structural Component | Position | Chemical Significance |

|---|---|---|

| Difluorophenyl group | C-4 | Electron-withdrawing aromatic system |

| Ketone functionality | C-4 | Primary reactive site |

| Geminal dimethyl groups | C-2 | Quaternary carbon formation |

| Carboxylic acid group | C-1 | Acidic functionality |

Historical Context of Discovery and Development

The historical development of 4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid reflects broader trends in fluorinated organic compound research and the systematic exploration of halogenated aromatic systems. While specific discovery details are not extensively documented in current chemical literature, the compound's emergence aligns with the general advancement of fluorine chemistry in pharmaceutical and materials science applications. The strategic incorporation of fluorine atoms into organic frameworks has become increasingly important in medicinal chemistry, where fluorinated compounds often exhibit enhanced biological activity and improved pharmacokinetic properties.

The development of synthetic methodologies for accessing such fluorinated oxobutyric acid derivatives likely paralleled advances in Friedel-Crafts acylation reactions and related aromatic substitution processes. These synthetic approaches would have required careful optimization to achieve selective fluorine incorporation while maintaining the integrity of the oxobutyric acid framework. The compound's current availability from multiple commercial suppliers suggests successful development of scalable synthetic routes, though specific synthetic methodologies are not detailed in the available database information.

The compound's classification within chemical databases indicates its recognition as a distinct chemical entity worthy of systematic study and potential application. This recognition reflects the broader scientific interest in exploring the chemical space occupied by fluorinated aromatic compounds and their potential utility in various research contexts. The assignment of unique registry numbers and database entries represents formal acknowledgment of the compound's chemical significance within the broader landscape of organic chemistry.

Position Within Oxobutyric Acid Derivative Classification Systems

4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid occupies a specialized position within the broader classification of oxobutyric acid derivatives, representing a highly substituted member of this important chemical family. The compound belongs to the general class of γ-oxo-α-amino acid analogs, though it lacks the amino functionality typically associated with this classification. Instead, it represents a purely ketoacid structure with significant aromatic substitution.

The compound's classification can be understood through multiple hierarchical levels of chemical taxonomy. At the most fundamental level, it belongs to the carboxylic acid family, specifically the butyric acid subclass. The presence of the ketone functionality at the fourth position places it within the oxobutyric acid category, while the aromatic substitution pattern further refines its classification to aromatic oxobutyric acids. The incorporation of fluorine atoms creates an additional classification layer as a halogenated aromatic oxobutyric acid derivative.

Comparative analysis with related compounds reveals the unique structural features that distinguish this particular derivative. Unlike simple 4-oxobutanoic acid derivatives such as those documented with CAS number 692-29-5, this compound incorporates both aromatic substitution and geminal dimethyl groups, creating a more complex molecular architecture. The fluorine substitution pattern at the 3,5-positions of the phenyl ring represents a specific regioisomeric arrangement that influences both chemical reactivity and physical properties.

The compound's relationship to other fluorinated aromatic systems can be observed through comparison with related derivatives such as 3-amino-4-(2,5-difluorophenyl)butyric acid and 3-amino-4-(2,3-difluorophenyl)butyric acid. These structural analogs share the common theme of difluorophenyl substitution but differ in both the fluorine positioning and the presence of amino functionality, highlighting the structural diversity possible within this chemical space.

| Classification Level | Category | Distinguishing Features |

|---|---|---|

| Primary | Carboxylic Acids | Presence of carboxyl group |

| Secondary | Butyric Acid Derivatives | Four-carbon chain backbone |

| Tertiary | Oxobutyric Acids | Ketone at fourth position |

| Quaternary | Aromatic Oxobutyric Acids | Phenyl substitution |

| Quintenary | Fluorinated Aromatic Derivatives | Specific halogen pattern |

Properties

IUPAC Name |

4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c1-12(2,11(16)17)6-10(15)7-3-8(13)5-9(14)4-7/h3-5H,6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFCQQPSIVIJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC(=CC(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645349 | |

| Record name | 4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-68-2 | |

| Record name | 4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Keto Ester Intermediate

-

- 3,5-Difluorophenylacetonitrile or 3,5-difluorobenzyl derivatives

- α-Bromo or α-chloro esters such as ethyl bromoacetate

- Zinc powder or other reducing agents

- Solvent: Tetrahydrofuran (THF) or dry benzene

-

- Combine 3,5-difluorophenylacetonitrile with α-bromoacetate and zinc in THF under inert atmosphere.

- The reaction proceeds via nucleophilic substitution and reductive coupling to form ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate.

- Reaction conditions typically involve stirring at room temperature or mild heating for several hours.

Hydrolysis to Keto Acid

-

- Sodium hydroxide (NaOH) aqueous solution for saponification

- Dilute hydrochloric acid (HCl) for acidification

-

- Add NaOH solution directly to the reaction mixture containing the keto ester intermediate.

- Heat the mixture to 30-65 °C to promote hydrolysis of the ester to the corresponding acid.

- After completion, acidify the mixture with dilute HCl to precipitate the keto acid.

- Isolate the product by filtration or extraction, followed by drying.

Alternative Oxidation and Purification Steps

For related keto acids such as 3,3-dimethyl-2-oxobutyric acid, oxidation and purification involve:

- Use of TEMPO catalyst and 15-crown-5 ether in a biphasic toluene-water system for selective oxidation.

- Air or sodium hypochlorite as oxidants under controlled temperature (70-80 °C).

- Extraction with dichloromethane and acidification with polyphosphoric acid or dilute HCl to isolate the acid.

These methods can be adapted to improve the oxidation state and purity of the target keto acid.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes/Outcome |

|---|---|---|---|

| 1 | 3,5-Difluorophenylacetonitrile, α-bromoacetate, Zn, THF | Formation of keto ester intermediate | Mild heating, inert atmosphere; yield ~70-80% |

| 2 | NaOH aqueous solution, heat (30-65 °C) | Hydrolysis of ester to keto acid | Controlled pH, avoid over-hydrolysis |

| 3 | Dilute HCl acidification | Precipitation of keto acid | Product isolation by filtration or extraction |

| 4 | Optional: TEMPO catalyst, 15-crown-5, toluene-water, air or NaOCl | Oxidation and purification | Enhances purity and yield (up to 85%) |

Research Findings and Industrial Relevance

- The described preparation methods use inexpensive and readily available starting materials, making them suitable for scale-up and industrial application.

- The process minimizes hazardous waste, particularly acid waste, improving environmental compliance.

- The product quality is stable with consistent yields, important for pharmaceutical intermediates.

- Similar compounds have been used as precursors for biologically active heterocyclic compounds, indicating the synthetic utility of this keto acid.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and activity at the molecular level are ongoing to elucidate its precise mechanism.

Comparison with Similar Compounds

Ethyl 4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyrate

Structural Differences : This ester derivative replaces the carboxylic acid group of the target compound with an ethyl ester.

Key Properties :

4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric Acid

Structural Differences : Substitutes the 3,5-difluoro groups with 3,4-dimethoxy substituents.

Key Properties :

N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine

Structural Differences: A more complex derivative incorporating an L-alanine moiety, a pyridinone ring, and additional fluorine substituents. Key Properties:

Ethyl 4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyrate

Structural Differences : Features methyl and methoxy groups on the phenyl ring instead of fluorine.

Key Properties :

- CAS Number : 100234-38-6 .

- Applications : Likely used in fine chemical synthesis, emphasizing the versatility of oxobutyrate scaffolds in diverse research fields .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electron Effects : Fluorine substituents increase electronegativity, improving binding interactions in enzyme inhibition compared to methoxy groups .

- Bioavailability : Ester derivatives (e.g., ethyl esters) are preferred in early-stage synthesis for their solubility, while carboxylic acids are often active metabolites or final targets .

- Structural Complexity: Addition of heterocycles (e.g., pyridinone in ) or amino acid moieties enhances target specificity but complicates synthesis .

Biological Activity

4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid (CAS Number: 898766-68-2) is an organic compound notable for its unique structural features, including a difluorophenyl moiety and a dimethyl-oxobutyric acid group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in pharmacology, and relevant research findings.

- Molecular Formula : C₁₂H₁₂F₂O₃

- Molecular Weight : 242.22 g/mol

- Density : 1.274 g/cm³

- Boiling Point : 371.2 °C at 760 mmHg

The biological activity of 4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may influence various biochemical pathways, particularly those involved in inflammation and cancer progression.

- Cyclooxygenase (COX) Inhibition : Similar compounds have shown the ability to inhibit COX enzymes, which play a critical role in inflammatory processes. The inhibition of COX-1 and COX-2 could lead to reduced inflammation and pain relief .

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress .

In Vitro Studies

A series of biological evaluations have been conducted to assess the efficacy of 4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid:

Case Studies

- Study on Anti-Cancer Properties : A study investigated the effects of various derivatives related to 4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid on tumor cell lines. The results indicated that compounds with similar structural motifs exhibited enhanced anti-cancer activity compared to traditional chemotherapeutics .

- Inflammation Models : In animal models of inflammation, compounds structurally related to 4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid were shown to significantly reduce markers of inflammation and pain behavior .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid, it is useful to compare it with similar compounds:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(3,5-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 3,5-difluorophenylacetone and a β-keto ester, followed by hydrolysis and decarboxylation. Optimizing reaction conditions (e.g., using Lewis acid catalysts like ZnCl₂ or adjusting solvent polarity) improves yield . Key variables include temperature control (70–90°C) and inert atmosphere to prevent side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity.

Q. How do the fluorinated substituents influence the compound’s reactivity and spectroscopic properties?

- Methodological Answer : The 3,5-difluorophenyl group enhances electrophilic aromatic substitution resistance due to fluorine’s electron-withdrawing effects, as observed in NMR studies (e.g., deshielded protons at δ 7.2–7.5 ppm). IR spectroscopy confirms the ketone (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) functional groups. Fluorine’s inductive effect also stabilizes the oxo group, reducing susceptibility to nucleophilic attack .

Q. What analytical techniques are recommended for characterizing this compound’s purity and stability?

- Methodological Answer :

- HPLC-UV (C18 column, acetonitrile/water mobile phase) quantifies impurities (<1% threshold).

- DSC/TGA assesses thermal stability (decomposition onset >200°C indicates suitability for high-temperature reactions).

- LC-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 268.1) and detects hydrolytic degradation products under accelerated stability testing (40°C/75% RH) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) models interactions with targets like kynurenine 3-hydroxylase (binding affinity < -8 kcal/mol suggests inhibitory potential).

- DFT calculations (B3LYP/6-31G*) predict charge distribution, highlighting the carboxylic acid’s role in hydrogen bonding.

- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories, with RMSD < 2 Å indicating robust binding .

Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?

- Methodological Answer : Discrepancies (e.g., IC₅₀ variability in enzyme inhibition) may arise from assay conditions. Standardize protocols:

- Buffer pH (e.g., pH 7.4 vs. 6.5 alters ionization of the carboxylic acid group).

- Cofactor concentrations (e.g., NADPH levels in CYP450 assays).

- Use positive controls (e.g., ketoconazole for CYP3A4 inhibition) to validate assay sensitivity. Statistical tools like Bland-Altman plots quantify inter-assay variability .

Q. How can the compound’s metabolic stability be evaluated in preclinical studies?

- Methodological Answer :

- Microsomal stability assays (rat/human liver microsomes) measure half-life (t₁/₂) under NADPH supplementation. A t₁/₂ >30 min suggests favorable metabolic stability.

- CYP450 inhibition screening identifies isoform-specific interactions (e.g., CYP2D6 IC₅₀ >10 µM indicates low risk of drug-drug interactions).

- Metabolite profiling (HRMS) identifies oxidation products (e.g., hydroxylation at the difluorophenyl ring) .

Experimental Design & Optimization

Q. What factorial design approaches optimize the compound’s synthetic yield and selectivity?

- Methodological Answer :

- Box-Behnken design evaluates three factors: catalyst concentration (0.5–2.0 mol%), temperature (60–100°C), and reaction time (6–24 hrs). ANOVA identifies temperature as the most significant variable (p < 0.05).

- DoE (Design of Experiments) software (e.g., JMP) generates response surfaces to predict optimal conditions (e.g., 1.5 mol% catalyst, 80°C, 12 hrs for 85% yield) .

Q. How can regioselective functionalization of the difluorophenyl ring be achieved?

- Methodological Answer :

- Directed ortho-metalation (DoM) with n-BuLi at -78°C enables selective bromination (NBS) or iodination (I₂/Cu) at the para position relative to fluorine.

- Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl/heteroaryl groups with minimal defluorination (use of XPhos ligand enhances stability) .

Key Challenges & Solutions

-

Challenge : Low solubility in polar solvents limits bioavailability.

Solution : Synthesize prodrugs (e.g., methyl ester derivatives) to enhance permeability, followed by enzymatic hydrolysis in vivo . -

Challenge : Fluorine-mediated toxicity in cell-based assays.

Solution : Conduct SAR studies to replace fluorine with bioisosteres (e.g., trifluoromethyl) while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.